molecular formula C19H23NO3S B2955459 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 1396674-48-8

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2955459
CAS No.: 1396674-48-8
M. Wt: 345.46
InChI Key: IFDKLDYEMQNNBP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as CTHA and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Chemoselective Acetylation

Chemoselective acetylation processes, as detailed by Magadum and Yadav (2018), provide foundational methodologies for synthesizing intermediates like N-(2-hydroxyphenyl)acetamide, crucial for antimalarial drugs' natural synthesis. This process, utilizing catalysts like Novozym 435 and acyl donors such as vinyl acetate, highlights the chemical's potential role in pharmaceutical synthesis and its kinetic control mechanisms, offering insights into its broader applicability in drug development (Magadum & Yadav, 2018).

Antimicrobial and Antioxidant Studies

Research by Raghavendra et al. (2016) on the synthesis of compounds through cyclopropanation demonstrated significant antimicrobial and antioxidant activities. This suggests potential applications of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-ethoxyphenyl)acetamide in developing treatments or agents with similar properties (Raghavendra et al., 2016).

Anion Coordination and Crystal Structures

The study on different spatial orientations of amide derivatives in anion coordination by Kalita and Baruah (2010) provides valuable insights into the structural and electronic characteristics that could influence the scientific applications of similar compounds. Understanding such molecular interactions and structures is crucial for designing drugs and materials with specific properties (Kalita & Baruah, 2010).

Metabolism Studies

Investigations into the metabolism of related chloroacetamide herbicides shed light on the metabolic pathways and potential toxicological impacts of similar compounds. Studies by Coleman et al. (2000) on the comparative metabolism in human and rat liver microsomes underline the importance of understanding these aspects for assessing safety and environmental impact (Coleman et al., 2000).

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-2-23-16-9-5-14(6-10-16)12-18(21)20-13-19(22,15-7-8-15)17-4-3-11-24-17/h3-6,9-11,15,22H,2,7-8,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDKLDYEMQNNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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